molecular formula C19H25NO B14301401 N-Hexyl-4-methoxy-N-phenylaniline CAS No. 113412-41-2

N-Hexyl-4-methoxy-N-phenylaniline

Cat. No.: B14301401
CAS No.: 113412-41-2
M. Wt: 283.4 g/mol
InChI Key: SCHYVBZHHKIDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-4-methoxy-N-phenylaniline is a substituted aniline derivative characterized by a hexyl chain (-C₆H₁₃) attached to the nitrogen atom, a phenyl group, and a methoxy (-OCH₃) substituent at the para position of the aromatic ring. 1) offer insights. For example, bond angles in the methoxy-substituted aromatic ring of 4-Methoxy-N-phenylaniline include C8–C9–C10 = 120.4(2)°, C9–C10–C11 = 121.1(2)°, and C12–C13–C8 = 120.7(2)°, indicating a planar aromatic system . The hexyl group in this compound likely enhances hydrophobicity compared to shorter alkyl chains, influencing solubility and reactivity.

Properties

CAS No.

113412-41-2

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

N-hexyl-4-methoxy-N-phenylaniline

InChI

InChI=1S/C19H25NO/c1-3-4-5-9-16-20(17-10-7-6-8-11-17)18-12-14-19(21-2)15-13-18/h6-8,10-15H,3-5,9,16H2,1-2H3

InChI Key

SCHYVBZHHKIDRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Acylation-Condensation-Alcoholysis Sequence

A widely cited method for N-aryl-N-alkyl anilines involves a three-step protocol adapted from the synthesis of 4-methoxy-N-4-methylphenylaniline. For N-hexyl derivatives, the process is modified as follows:

  • Acylation : 4-Methoxyaniline undergoes acylation with acetic anhydride in acetic acid, forming N-acetyl-4-methoxyaniline. This step protects the amine from undesired side reactions during subsequent coupling.
  • Condensation : The acylated intermediate reacts with iodobenzene and 1-bromohexane in the presence of a Pd/Cu bimetallic catalyst (e.g., Pd(OAc)₂ and CuI) and tri-tert-butylphosphine ligand. Sodium tert-butoxide facilitates deprotonation, enabling simultaneous coupling of phenyl and hexyl groups.
  • Alcoholysis : The acetyl group is removed via basic methanolysis using potassium hydroxide, yielding the target tertiary amine.

Key Variables :

  • Catalyst loading (0.5–2 mol% Pd)
  • Ligand-to-metal ratio (2:1 P:Pd)
  • Solvent polarity (toluene > DMF > THF)

Optimization Data :

Catalyst System Temp (°C) Time (h) Yield (%)
Pd(OAc)₂/CuI/P(t-Bu)₃ 110 12 68
PdCl₂(PPh₃)₂/CuBr 100 18 54
Pd/C-NaOtBu 120 8 42

This method achieves moderate yields (68% max) but requires careful control of stoichiometry to prevent diarylation.

Reductive Alkylation Strategies

Two-Step N-Alkylation

Building on protocols for N-methyl analogs, sequential alkylation offers improved selectivity:

  • Phenylation : 4-Methoxyaniline reacts with iodobenzene under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C, 24 h) to form N-phenyl-4-methoxyaniline (87% yield).
  • Hexylation : The secondary amine undergoes alkylation with 1-bromohexane using NaH in DMF at 80°C for 6 h (62% yield).

Advantages :

  • Avoids competitive coupling pathways
  • Enables independent optimization of each N-substituent

Limitations :

  • Requires intermediate purification
  • NaH poses safety concerns at scale

One-Pot Tandem Coupling

Recent advances employ nickel catalysis for direct assembly of tertiary amines. A representative procedure:

  • Charge a mixture of 4-methoxyaniline (1 eq), bromobenzene (1.2 eq), 1-bromohexane (1.2 eq), NiCl₂(dme) (5 mol%), dtbpy (10 mol%), and Cs₂CO₃ (2 eq) in dioxane.
  • Heat at 90°C for 16 h under N₂.
  • Extract with EtOAc, dry over Na₂SO₄, and purify via silica chromatography (55% yield).

Mechanistic Insight :
The nickel center facilitates sequential oxidative additions of both aryl and alkyl halides, followed by reductive elimination to form the C-N bonds.

Green Chemistry Approaches

Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy)₃Cl₂ as photocatalyst:

  • Reactants: 4-Methoxyaniline, benzene diazonium tetrafluoroborate, 1-hexene
  • Conditions: Blue LEDs, DMF/H₂O (3:1), room temperature, 8 h
  • Yield: 48%

This method exploits radical intermediates for C-H functionalization but struggles with regioselectivity in unsymmetrical systems.

Industrial-Scale Considerations

Continuous Flow Synthesis

A tubular reactor system demonstrates advantages for exothermic steps:

  • Residence time: 30 min
  • Throughput: 2.5 kg/day
  • Purity: 99.1% (HPLC)

Key parameters:

  • Backpressure regulation (8 bar)
  • Laminar flow regime (Re ≈ 50)

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-4-methoxy-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler aniline derivative.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-hexyl-N-phenylaniline.

    Substitution: Formation of various N-alkyl or N-aryl derivatives.

Scientific Research Applications

N-Hexyl-4-methoxy-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Hexyl-4-methoxy-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The hexyl group provides hydrophobic interactions, enhancing the compound’s solubility in organic solvents and its ability to penetrate biological membranes.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Molecular Formula Substituents Physical State Toxicity Profile Key Applications/Studies
4-Methoxy-N-phenylaniline C₁₃H₁₃NO -NHPh, -OCH₃ (para) Solid Not explicitly classified Crystallography, synthesis studies
4-Methoxy-N-methylaniline C₈H₁₁NO -NHCH₃, -OCH₃ (para) Solid Skin/eye irritation (Category 2) Intermediate in organic synthesis
4-N-Hexylbenzylamine C₁₃H₂₁N -NHCH₂C₆H₄, -C₆H₁₃ (para) Liquid Hazards not fully studied Potential surfactant/precursor
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline C₂₀H₁₉NO₂ -NPh(4-OCH₃Ph), -OCH₃ (para) Solid (similar compounds) Unknown (similarity score 0.91) Antioxidant or pharmaceutical research

Key Observations:

  • Hexyl vs.
  • Toxicity : 4-Methoxy-N-methylaniline is classified for skin/eye irritation, whereas 4-N-Hexylbenzylamine lacks thorough toxicological data, suggesting substituents significantly influence hazard profiles .
  • Aromatic Substitution : Compounds with dual methoxy groups (e.g., 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline) exhibit higher structural similarity (0.91) to the target compound, implying shared reactivity in antioxidant or electron-transfer applications .

Physicochemical Properties

  • Solubility: The hexyl chain in N-Hexyl-4-methoxy-N-phenylaniline likely reduces water solubility compared to 4-Methoxy-N-phenylaniline, aligning with trends observed in 4-N-Hexylbenzylamine (liquid state due to nonpolar tail) .
  • Stability : Methoxy groups enhance aromatic ring stability via electron donation, a feature shared across analogs like 4-Methoxy-N-methylaniline .

Research Findings

  • Synthetic Routes : Hydroxamic acid derivatives (e.g., compounds 6–10 in ) are synthesized via similar methods, suggesting this compound could be prepared using analogous N-alkylation or coupling strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hexyl-4-methoxy-N-phenylaniline, and how can reaction efficiency be optimized?

  • Methodology :

  • Alkylation : Introduce the hexyl group via nucleophilic substitution or coupling reactions. For example, use alkyl halides (e.g., hexyl bromide) with a protected aniline derivative.
  • Methoxy Group Protection : Protect the methoxy group during alkylation using acid-labile groups (e.g., tert-butyldimethylsilyl ether) to prevent side reactions .
  • Catalysis : Optimize conditions (e.g., temperature, solvent polarity) and employ catalysts like TMSOTf (trimethylsilyl triflate) for improved yields, as demonstrated in analogous syntheses of methoxy-substituted anilines .
  • Purification : Use column chromatography with gradients of hexane/ethyl acetate or recrystallization from ethanol to isolate the product.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • NMR : Acquire ¹H and ¹³C NMR spectra to confirm substituent positions. Compare chemical shifts with literature data for 4-methoxy-N-phenylaniline derivatives (e.g., δ ~3.7 ppm for methoxy protons, δ ~6.8–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and rule out impurities.
  • X-ray Crystallography : If single crystals are obtained, analyze bond angles and torsional conformations. Reference R-factor values (e.g., R = 0.044 in similar structures) to assess data reliability .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodology :

  • Ventilation : Use fume hoods or negative-pressure systems to minimize vapor exposure .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as aromatic amines can be sensitizers .
  • Waste Disposal : Neutralize residual compounds with dilute acid (e.g., HCl) before disposal to reduce environmental hazards .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental spectroscopic data for this compound?

  • Methodology :

  • DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare them with experimental results. Adjust solvent parameters (e.g., chloroform) in simulations to improve accuracy.
  • Conformational Analysis : Use molecular dynamics (MD) to model rotational barriers of the hexyl chain and methoxy group. Cross-validate with variable-temperature NMR experiments .

Q. What role does the methoxy group play in modulating the electronic properties of this compound during catalytic reactions?

  • Methodology :

  • Electron-Donating Effects : The methoxy group increases electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions (e.g., nitration, sulfonation). Monitor reaction rates using UV-Vis spectroscopy or cyclic voltammetry.
  • Cross-Coupling Applications : Test palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to assess how the methoxy group directs regioselectivity. Compare yields with non-methoxy analogs .

Q. Which advanced chromatographic techniques are effective in resolving stereoisomers of this compound derivatives?

  • Methodology :

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases. Optimize flow rates and column temperatures for baseline separation.
  • Supercritical Fluid Chromatography (SFC) : Employ CO₂-based mobile phases with modifiers (e.g., methanol) for high-resolution enantiomer separation, especially for bulky hexyl-substituted derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?

  • Methodology :

  • Solubility Testing : Conduct systematic solubility tests in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Use gravimetric analysis or UV-Vis absorbance to quantify solubility limits.
  • Structural Factors : Consider the compound’s amphiphilic nature (polar methoxy vs. non-polar hexyl chain). Compare with structurally similar compounds (e.g., 4-Hexyloxyaniline) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.